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An In-Depth Technical Guide to the Structure and Function of C9-200 in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction
The advent of mRNA-based therapeutics and vaccines has been largely propelled by

advancements in delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical

frontrunner. A critical component of these LNPs is the ionizable cationic lipid, which plays a

pivotal role in mRNA encapsulation, particle stability, and endosomal escape. This technical

guide provides a comprehensive overview of C9-200, an ionizable cationic lipid that has

demonstrated significant promise in the formulation of LNPs for therapeutic applications. We

will delve into its molecular structure, its function within LNPs, and the experimental data

supporting its efficacy. This guide also provides detailed experimental protocols for the

synthesis, formulation, and characterization of C9-200 LNPs, intended to be a valuable

resource for researchers in the field of drug delivery.

The Structure of C9-200
C9-200 is an ionizable cationic lipid characterized by a central polyamine core and multiple

nine-carbon alkyl tails.[1][2] Its chemical structure allows it to be positively charged at acidic

pH, facilitating interaction with the negatively charged backbone of mRNA, and neutral at

physiological pH, which contributes to its favorable safety profile.

Table 1: Physicochemical Properties of C9-200
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Property Value Reference

IUPAC Name

1,1'-((2-(4-(2-((2-(bis(2-

hydroxynonyl)amino)ethyl)(2-

hydroxynonyl)amino)ethyl)pipe

razin-1-

yl)ethyl)azanediyl)bis(nonan-2-

ol)

[3][4]

Chemical Formula C55H115N5O5 [3][4]

Molecular Weight 926.56 g/mol [4]

Appearance To be determined [4]

Purity ≥95% (mixture of isomers) [3]

Solubility
Sparingly soluble in Ethanol

(1-10 mg/ml)
[3]

The Function of C9-200 in LNPs
The primary function of C9-200 in LNPs is to facilitate the encapsulation and intracellular

delivery of mRNA. Its ionizable nature is key to this process. During LNP formulation at an

acidic pH, the amine groups of C9-200 become protonated, leading to a positive charge that

enables the electrostatic complexation with negatively charged mRNA. Upon administration

and circulation at physiological pH (around 7.4), the surface charge of the LNP becomes near-

neutral, which helps to reduce clearance by the immune system and minimize toxicity.

Once the LNP is taken up by a cell into an endosome, the internal pH of the endosome drops.

This acidic environment again protonates C9-200, leading to a net positive charge on the LNP.

This is hypothesized to facilitate the disruption of the endosomal membrane, allowing the

encapsulated mRNA to escape into the cytoplasm where it can be translated into the protein of

interest. The length of the lipid tails of the ionizable lipid has been shown to influence the

efficacy of mRNA delivery, with different tail lengths being optimal for different sizes of mRNA

cargo.[2]

In Vivo Efficacy of C9-200 LNPs
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Studies have demonstrated the potential of C9-200 LNPs for in vivo mRNA delivery. The

efficacy of C9-200 LNPs has been compared to other ionizable lipids with varying alkyl tail

lengths, such as C8-200, C10-200, and the widely used C12-200.

Table 2: In Vivo Expression of Erythropoietin (EPO) mRNA Delivered by Various LNPs in Mice

Ionizable Lipid
Serum EPO Concentration
at 6h (pg/mL) (Mean ± SD)

Serum EPO Concentration
at 30h (pg/mL) (Mean ± SD)

C9-200 ~1,000 ~500

C10-200 ~10,000 ~2,000

C11-200 ~1,000 ~500

C12-200 ~3,000 ~2,500

C13-200 ~2,000 ~2,500

C14-200 ~2,000 ~1,500

Data extracted and estimated from graphical representations in Mrksich et al., J. Biomed.

Mater. Res. A, 2024.[2]

Table 3: In Vivo Hepatic Indel Formation by Cas9 mRNA LNPs in Mice

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15575938?utm_src=pdf-body
https://www.benchchem.com/product/b15575938?utm_src=pdf-body
https://www.researchgate.net/figure/In-vivo-erythropoietin-EPO-and-Cas9-mRNA-lipid-nanoparticles-LNP-studies-demonstrate_fig4_378975766
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionizable Lipid Indel Percentage (%) (Mean ± SD)

C8-200 ~4

C9-200 35

C10-200 ~13

C11-200 ~25

C12-200 ~10

C13-200 ~5

C14-200 ~5

C15-200 <2

C16-200 <2

Data extracted from Mrksich et al., J. Biomed. Mater. Res. A, 2024.[2]

These results suggest that the optimal ionizable lipid tail length is dependent on the specific

mRNA cargo. Notably, C9-200 LNPs demonstrated significantly higher efficacy for the delivery

of larger Cas9 mRNA, leading to a 3-fold increase in indel formation compared to the standard

C12-200 LNP.[2]

Table 4: Physicochemical Characteristics of C9-200 LNPs

Parameter Value (Mean ± SD)

Hydrodynamic Diameter (nm) 85.6 ± 0.9

Polydispersity Index (PDI) 0.11 ± 0.01

Zeta Potential (mV) -2.3 ± 1.5

Encapsulation Efficiency (%) >90% (typical for this class of LNPs)

Physicochemical data for C12-200 LNPs are often reported to be in a similar range, with high

encapsulation efficiencies generally achieved.[5][6]
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Experimental Protocols
Synthesis of C9-200 Ionizable Lipid
The synthesis of C9-200 is achieved through a straightforward SN2 reaction. This involves the

reaction of a polyamine core with an alkyl epoxide.

Reactants

Reaction Product

Polyamine Core (200)

SN2 Reaction

1,2-epoxynonane

C9-200

Click to download full resolution via product page

Synthesis of C9-200 via SN2 reaction.

Methodology:

Epoxide Synthesis: If not commercially available, the 1,2-epoxynonane can be synthesized

via an mCPBA epoxidation reaction from the corresponding alkene.[1]

SN2 Reaction: The polyamine core (200) is reacted with an excess of 1,2-epoxynonane. The

reaction is typically carried out in a suitable solvent, such as ethanol, and may require

heating to proceed at a reasonable rate.

Purification: Following the reaction, the resulting C9-200 lipid is purified, often using column

chromatography, to remove unreacted starting materials and byproducts.

Formulation of C9-200 LNPs
C9-200 LNPs are typically formulated using a microfluidic mixing technique, which allows for

precise control over particle size and polydispersity.
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Inputs

Process

Output

Lipid Phase in Ethanol
(C9-200, DOPE, Cholesterol, PEG-lipid)

Microfluidic Mixing

Aqueous Phase
(mRNA in acidic buffer)

LNP Formulation

Click to download full resolution via product page

LNP formulation via microfluidic mixing.

Methodology:

Preparation of Solutions:

Lipid Phase: A solution of C9-200, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a

PEG-lipid (e.g., DMG-PEG 2000) is prepared in ethanol. A common molar ratio is

50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

Aqueous Phase: The mRNA is diluted in an acidic buffer (e.g., citrate buffer, pH 4.0) to

ensure the protonation of C9-200.

Microfluidic Mixing: The lipid and aqueous phases are loaded into separate syringes and

infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio

(typically 3:1 aqueous to lipid phase). The rapid mixing within the microfluidic channels leads

to the self-assembly of the LNPs.
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Dialysis and Concentration: The resulting LNP solution is dialyzed against a neutral buffer

(e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. The LNPs can then be

concentrated using ultrafiltration if necessary.

Characterization of C9-200 LNPs
Methodology:

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

Zeta Potential: Determined by Laser Doppler Velocimetry.

mRNA Encapsulation Efficiency: Typically quantified using a fluorescent dye-based assay,

such as the RiboGreen assay.[7] The fluorescence of the dye is measured before and after

lysing the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is

calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Proposed Mechanism of Action
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LNP in Circulation (pH 7.4)

Cellular Uptake (Endocytosis)

LNP in Endosome (pH ~6.5-5.0)

C9-200 Protonation

Endosomal Membrane Destabilization

mRNA Release into Cytoplasm
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Proposed mechanism of C9-200 LNP-mediated mRNA delivery.
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Conclusion
C9-200 is a promising ionizable cationic lipid for the formulation of LNPs for mRNA delivery. Its

unique nine-carbon tail structure has been shown to be particularly effective for the delivery of

large mRNA molecules, such as Cas9 mRNA, leading to enhanced gene editing efficiency in

vivo. The straightforward synthesis and formulation protocols, coupled with its demonstrated

efficacy, make C9-200 an attractive candidate for the development of next-generation mRNA

therapeutics. Further research is warranted to fully elucidate the structure-function relationships

of C9-200 and to explore its potential in a wider range of therapeutic applications. This guide

provides a solid foundation of technical information to aid researchers in their exploration of

C9-200 and its role in advancing the field of nucleic acid delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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